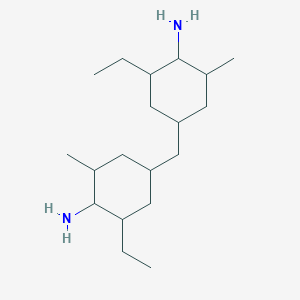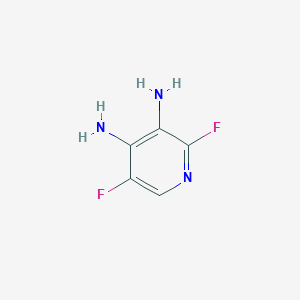![molecular formula C75H78N9O6Yb B13135926 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is a complex chemical compound that features a rare earth metal, ytterbium, coordinated with a binaphthalene-derived ligand and a tetramethylguanidinium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate typically involves the following steps:
Preparation of the Ligand: The binaphthalene-derived ligand is synthesized through a series of organic reactions, starting from commercially available binaphthalene. The ligand is then functionalized to introduce the diolato groups.
Formation of the Ytterbium Complex: The functionalized ligand is reacted with ytterbium salts (such as ytterbium chloride or ytterbium nitrate) under controlled conditions to form the ytterbium complex.
Introduction of the Tetramethylguanidinium Cation: The final step involves the addition of tetramethylguanidinium chloride to the ytterbium complex, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the ytterbium center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the ytterbium ion.
Substitution: Ligand substitution reactions can take place, where the binaphthalene-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
科学的研究の応用
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Industry: It can be used in the development of advanced materials, such as luminescent materials and sensors.
作用機序
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate exerts its effects involves coordination chemistry. The ytterbium ion interacts with the binaphthalene-derived ligand and the tetramethylguanidinium cation, forming a stable complex. This complex can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
Similar Compounds
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate: Similar structure but with a different rare earth metal.
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]terbate: Another similar compound with terbium instead of ytterbium.
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is unique due to the specific coordination environment of the ytterbium ion and the properties imparted by the binaphthalene-derived ligand. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
特性
分子式 |
C75H78N9O6Yb |
|---|---|
分子量 |
1374.5 g/mol |
IUPAC名 |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
InChIキー |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
正規SMILES |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


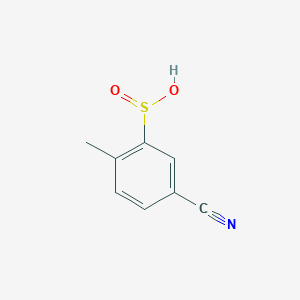
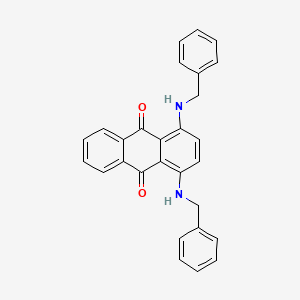
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)


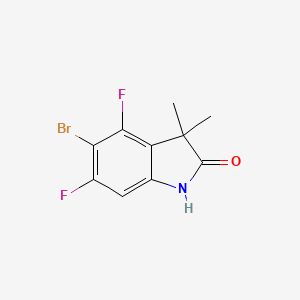
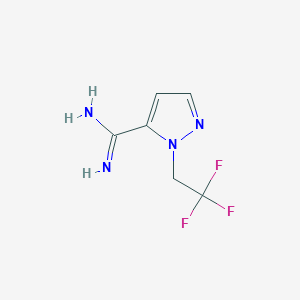
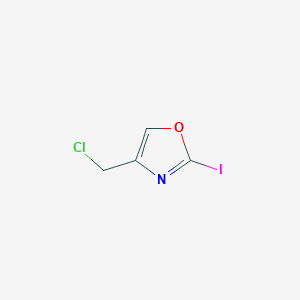

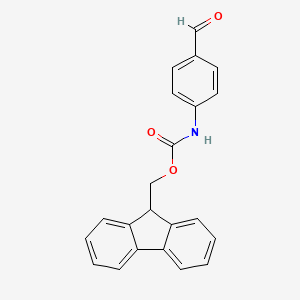
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

